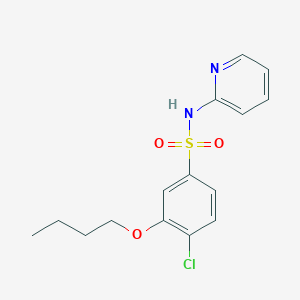

3-butoxy-4-chloro-N-2-pyridinylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including sulfonation, chlorination, and amination. For instance, chloro-3-pyridinesulfonamide was synthesized from 4-hydroxy pyridine through these steps, aiming to simplify the procedure and save reaction time, achieving an overall yield of 41% (N. Pei, 2002).

Molecular Structure Analysis

The molecular structure of sulfapyridine, a compound similar to the one , exhibits conformational polymorphism, indicating diverse molecular conformations across different crystalline forms. This polymorphism highlights the flexibility and complexity of sulfonamide molecular structures (I. Bar & J. Bernstein, 1985).

Chemical Reactions and Properties

Reactions involving sulfonamides include aziridination of olefins using Chloramine-T to afford corresponding aziridines, demonstrating the chemical versatility and reactivity of sulfonamide compounds (Sayyed Iliyas Ali et al., 1999).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are significantly influenced by their molecular structure, including polymorphism and hydrogen bonding, which affect their crystalline forms and stability. For example, different forms of sulfapyridine demonstrate how molecular conformation impacts physical properties (I. Bar & J. Bernstein, 1985).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as their reactivity in synthesis and ability to undergo various chemical reactions, are critical for their application in creating new compounds with potential biological activity. The synthesis process often involves chlorination and amination, pivotal for modifying and enhancing the chemical properties of sulfonamide compounds (N. Pei, 2002).

properties

IUPAC Name |

3-butoxy-4-chloro-N-pyridin-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c1-2-3-10-21-14-11-12(7-8-13(14)16)22(19,20)18-15-6-4-5-9-17-15/h4-9,11H,2-3,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDHPUBRXGHHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Butoxy-4-chlorophenyl)sulfonyl]-2-pyridylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)

![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5234085.png)

![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-nitrobenzamide hydrochloride](/img/structure/B5234095.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5234101.png)

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)

![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5234133.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)